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Compound of Interest

Compound Name: Diisoamyl malate
CAS No.: 1587-19-5
Cat. No.: B168744
Get Quote
. J

Technical Analysis of Bis(3-methylbutyl) 2-hydroxybutanedioate: Structural Characterization
and Analytical Profiling

Executive Summary

Bis(3-methylbutyl) 2-hydroxybutanedioate (CAS: 10402-52-5), commonly known as Diisoamyl
Malate, is a dialkyl ester derived from malic acid and isoamyl alcohol (3-methylbutan-1-ol).[1]
While primarily utilized as an emollient in cosmetics and a flavoring agent, its structural analysis
serves as a critical model for characterizing chiral esters in drug development and excipient
quality control.

This guide provides a rigorous structural analysis, focusing on the ABX spin system of the
malate backbone in NMR, fragmentation pathways in Mass Spectrometry, and the detection of
synthesis-related impurities like fumarate derivatives.

Chemical Identity & Physicochemical Profile
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IUPAC Name

Bis(3-methylbutyl) 2-hydroxybutanedioate

Common Synonyms

Diisoamyl malate, Diisopentyl malate

Molecular Formula

Molecular Weight

274.35 g/mol

Chirality

Contains one stereocenter at C2.[2] Typically

supplied as L-(-)-malate or racemate.

Physical State

Colorless to pale yellow viscous liquid.

Solubility

Soluble in ethanol, chloroform, oils; insoluble in

water.

Structural Elucidation Strategy

The validation of Diisoamyl Malate requires a multi-modal approach. The presence of the

chiral center at C2 renders the methylene protons at C3 diastereotopic, creating a distinct

spectral signature often overlooked in routine QC.

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (400 MHz,

) Interpretation: The spectrum is dominated by the isoamyl alkyl chains and the characteristic

"malate pattern.”

e The Malate Core (ABX System):

o C2 Methine (

): Appears as a doublet of doublets (dd) around 4.4 — 4.5 ppm. It couples to the two non-

equivalent protons on C3.

o C3 Methylene (

): These protons are diastereotopic (chemically non-equivalent due to the adjacent chiral
center). They do not appear as a simple doublet. Instead, they manifest as two separate
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signals (dd) in the range of 2.7 — 2.9 ppm.
» Coupling: Large geminal coupling (
Hz) and distinct vicinal couplings (
) to the C2 methine.
e The Isoamyl Ester Chains:
o -Methylene (-O-C
-): Two triplets (or overlapping multiplets) at 4.1 — 4.2 ppm.
o -Methylene (-CH
-C
-): Multiplet at 1.5 — 1.6 ppm.
o Methine (-C
-(CH
)
): Multiplet at 1.6 — 1.8 ppm.
o Methyls (-C
): Strong doublet at 0.92 ppm (Integration = 12H).
C NMR Key Shifts:

e Carbonyls: ~170.5 ppm (Ester C1), ~173.5 ppm (Ester C4).
o Chiral Center (C2): ~67.5 ppm.[2]
e Methylene (C3): ~39.0 ppm.

e Isoamyl Carbons: ~63.5 (O-CH2), ~37.0, ~25.0, ~22.5.
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Infrared Spectroscopy (FT-IR)

e O-H Stretch: Broad band at 3450 cm
(Alcoholic OH). Note: Intermolecular H-bonding may shift this.
e C=0 Stretch: Strong doublet or broadened peak at 1735 — 1750 cm

(Ester carbonyls).

e C-O Stretch: Strong bands at 1150 — 1300 cm

Mass Spectrometry & Fragmentation Logic

In Electron Impact (El) ionization (70 eV), the molecular ion (

) at m/z 274 is often weak or absent. The fragmentation follows specific pathways driven by the
ester functionality.

Key Fragmentation Pathways:

» -Cleavage: Breaking bonds adjacent to the carbonyl groups.

» McLafferty Rearrangement: Less prominent in malates than simple esters, but migration of

-hydrogens from the isoamyl chain is possible.

o Loss of Alkoxy Groups: Cleavage of the isoamyl ether linkage (

Visualization: Fragmentation Pathway
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Caption: Predicted fragmentation pathway for Diisoamyl Malate under EI-MS conditions.

Synthesis & Impurity Profiling

Understanding the synthesis is mandatory for predicting the impurity profile. The standard
industrial route is the Fischer Esterification.

Reaction:
Critical Impurities:

o Mono-esters: Incomplete esterification leads to Mono-isoamyl malate (regioisomers at C1 or
C4).

o Fumarate/Maleate Derivatives: Under high thermal stress or acidic conditions, malic acid can
dehydrate to form Fumaric acid (trans) or Maleic acid (cis). This leads to Diisoamyl Fumarate
and Diisoamyl Maleate.

o Detection: These impurities have distinct alkene protons in NMR (

6.2 for maleate,

6.8 for fumarate).
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e Isoamyl Ether: Formed by the self-condensation of isoamyl alcohol.

Visualization: Analytical Workflow
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Caption: Integrated analytical workflow for the structural validation and purity assessment.
Experimental Protocol: GC-MS Analysis
To replicate this analysis, use the following standardized protocol.
Sample Preparation:
e Dissolve 10 mg of Diisoamyl Malate in 10 mL of HPLC-grade Dichloromethane.
« Filter through a 0.22 um PTFE syringe filter.

Instrument Parameters:
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Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Split mode (20:1), 250°C.

Oven Program:

o Initial: 60°C (Hold 1 min).

o Ramp 1: 15°C/min to 200°C.

o Ramp 2: 5°C/min to 280°C (Hold 5 min).

e Detector: MS Source 230°C, Quad 150°C. Scan range 40—-400 m/z.
Self-Validation Check:

o System Suitability: The isoamyl alcohol peak (solvent impurity) should elute early (< 3 min).
The Diisoamyl Malate peak should be symmetrical with a tailing factor < 1.2.

e Resolution: Ensure baseline separation between Diisoamyl Malate and potential Diisoamy!l
Fumarate traces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Diisoamyl malate | 1587-19-5 | Benchchem [benchchem.com]
e 2. Isoamyl benzoate(94-46-2) 1H NMR [m.chemicalbook.com]

o 3. cir-safety.org [cir-safety.org]

e 4, cir-safety.org [cir-safety.org]

¢ 5. 3-Methylbutyl 3-hydroxy-2-methylidenebutanoate | C10H1803 | CID 551273 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Bis(3-methylbutyl) 2-hydroxybutanedioate structure
analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168744/docs#bis-3-methylbutyl-2-
hydroxybutanedioate-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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